

Application Notes and Protocols for IDOR-1117-2520 in Preclinical Research

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Compound of Interest

Compound Name: IDOR-1117-2520

Cat. No.: B12360635

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IDOR-1117-2520 is a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2] This receptor plays a crucial role in the migration and recruitment of T helper 17 (Th17) cells to sites of inflammation, a key process in the pathophysiology of various autoimmune diseases.[3][4] The interaction between CCR6 and its exclusive ligand, CCL20, is a critical axis in the inflammatory cascade, particularly in conditions like psoriasis.[3][4][5]

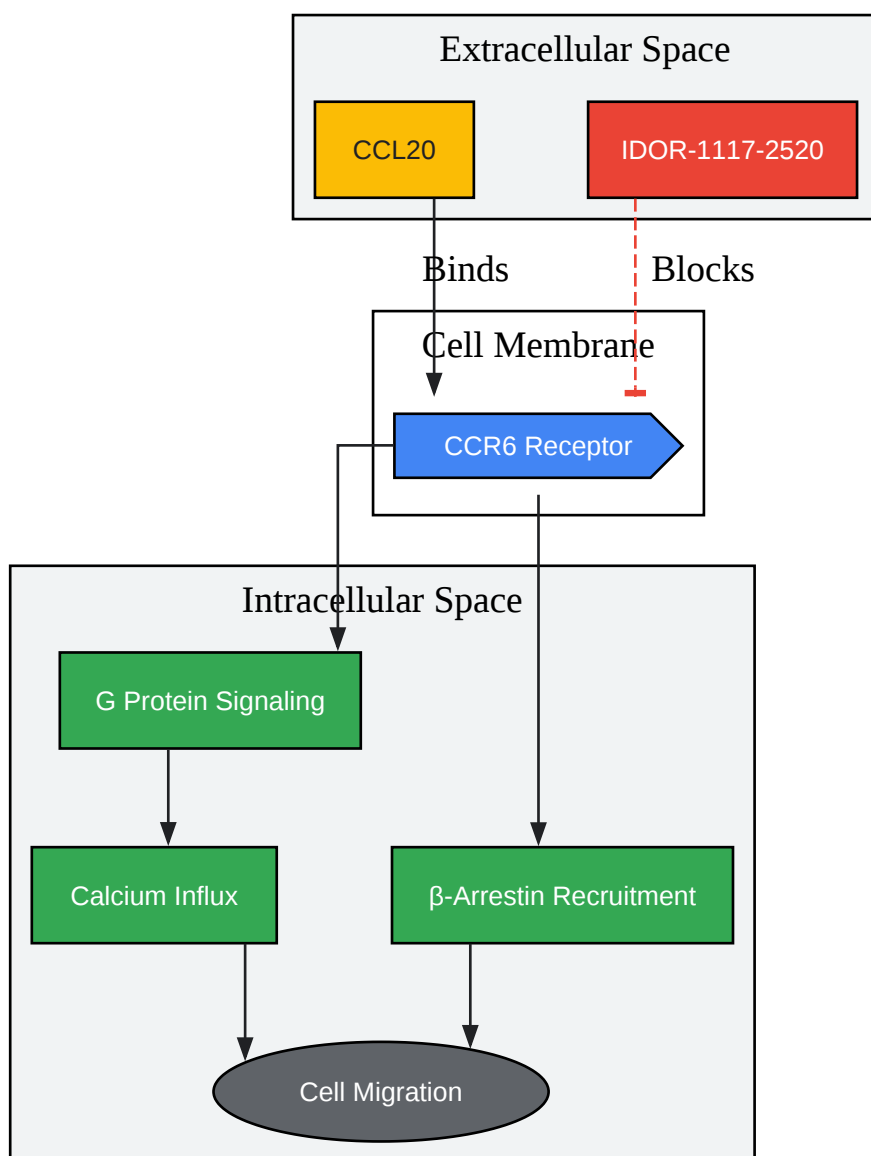
IDOR-1117-2520 competitively blocks this interaction, thereby inhibiting the downstream signaling pathways and subsequent immune cell infiltration.[1] These application notes provide an overview of the preclinical data for **IDOR-1117-2520** and detailed protocols for its use in in vitro and in vivo studies.

Mechanism of Action

IDOR-1117-2520 functions by antagonizing the CCL20-mediated signaling through CCR6. Specifically, it has been shown to inhibit both CCL20-mediated calcium influx and β -arrestin recruitment to the human CCR6 receptor.[1] This dual inhibition effectively blocks the chemotactic response of CCR6-expressing immune cells, such as Th17 cells, preventing their migration to inflamed tissues.

Signaling Pathway

The binding of CCL20 to CCR6, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to immune cell migration. **IDOR-1117-2520** acts as a barrier to this initial binding step.



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Caption: IDOR-1117-2520 blocks CCL20 binding to CCR6.

Data Presentation

In Vitro Activity

Parameter	Assay	Species	IC50	Reference
Calcium Flow Inhibition	CCL20-mediated calcium flow	Human	63 nM	[1]
β -Arrestin Recruitment Inhibition	β -arrestin recruitment to CCR6	Human	30 nM	[1]
hERG Inhibition	hERG channel assay	Human	9.4 μ M	[5]
Receptor Internalization	FLIPR assay	Human	20 nM	[5]

In Vivo Pharmacokinetics

Species	Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	tmax (h)	AUC (ng·h/mL)	Reference
Rat	Oral	10	132	0.3	166	[5]
Rat	Oral	100	822	0.3	2770	[5]
Rat	Intravenous	3	-	-	443	[5]

Recommended Dosage for Preclinical Studies

In Vitro Studies

For cell-based assays investigating the inhibition of CCR6 signaling, a starting concentration range of 1 nM to 1 μ M is recommended. Based on the IC50 values, a concentration of 50 nM should demonstrate significant functional inhibition of both B and T cell chemotaxis.[\[5\]](#)

In Vivo Studies

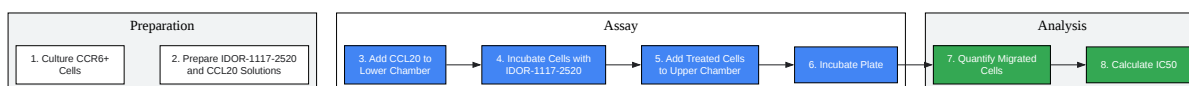
For in vivo efficacy studies in mouse models of skin inflammation, a dose-dependent effect has been observed.[\[3\]](#)[\[4\]](#)

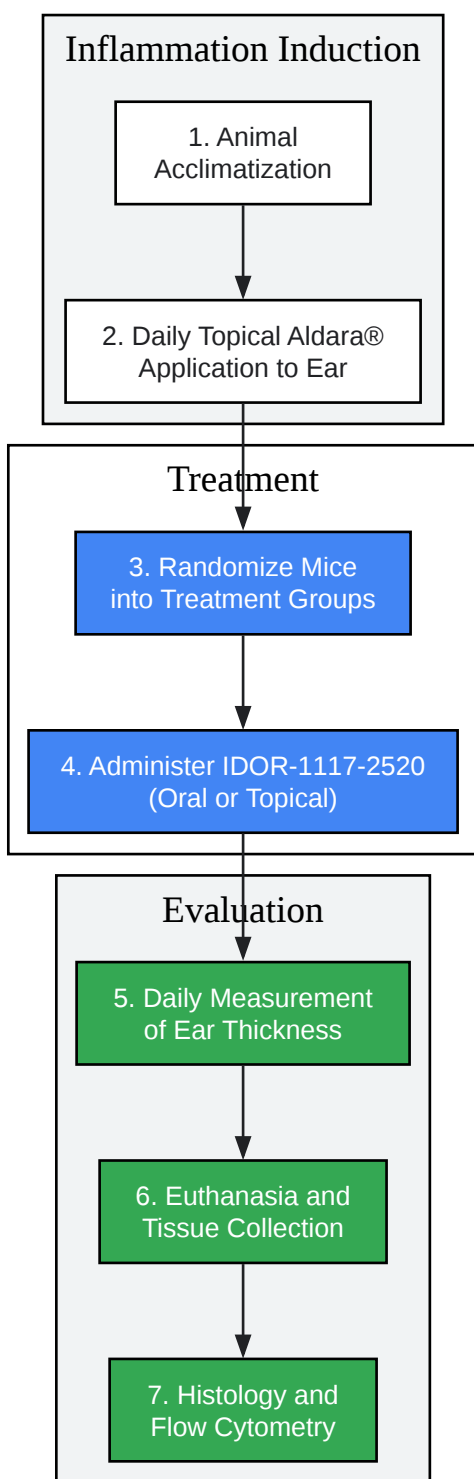
- Topical Administration: A concentration of 0.5 mg/mL applied topically has shown maximum efficacy in reducing ear thickness in the Aldara® mouse model.[\[6\]](#)
- Oral Administration: A dose of 50 mg/kg administered orally has been shown to reduce ear swelling from 48 hours post-treatment up to day 8.[\[6\]](#)

Experimental Protocols

In Vitro Protocol: Chemotaxis Assay

This protocol details a method to assess the inhibitory effect of **IDOR-1117-2520** on the migration of CCR6-expressing cells towards a CCL20 gradient.





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